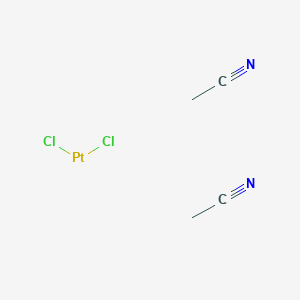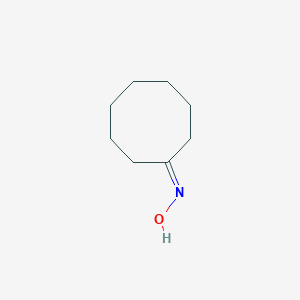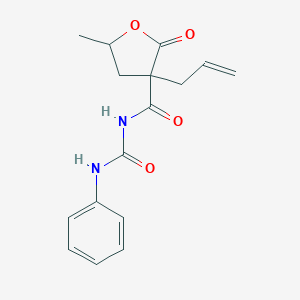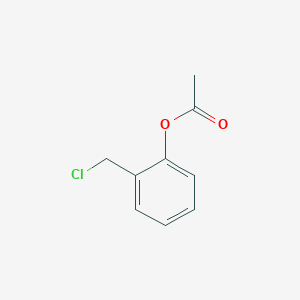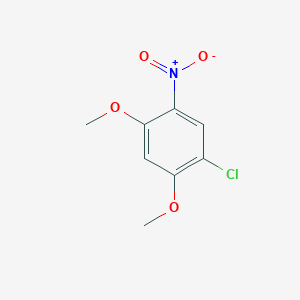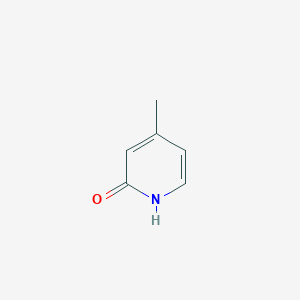![molecular formula C9H10N2 B087387 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1255099-47-8](/img/structure/B87387.png)
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
説明
Synthesis Analysis
- The synthesis of related pyridinol compounds involves strategies like low-temperature bromide-to-alcohol conversion and intramolecular Friedel-Crafts strategy. These methods yield compounds with antioxidant properties, as seen in a study by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Molecular Structure Analysis
- Structural characterization of pyrrole and pyridine derivatives has been carried out using techniques like X-ray diffraction and NMR spectroscopy. For instance, Şahin et al. (2010) used these methods to characterize 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).
Chemical Reactions and Properties
- The reactivities of various pyridinol compounds, including those similar to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have been explored. These compounds demonstrate significant antioxidant capabilities, as indicated by their reactions with peroxyl radicals in studies like those conducted by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Physical Properties Analysis
- Research by Zhang et al. (2005) on novel polyimides derived from pyridine compounds highlights the exceptional thermal and thermooxidative stability of these materials, indicating their potential for applications requiring high-temperature resistance (Zhang et al., 2005).
Chemical Properties Analysis
- The chemical properties of pyridine derivatives, particularly their solubility and electrochemical properties, have been a subject of study. For example, Yamanoi et al. (2015) investigated the chemical and electrochemical formation of oxidized forms of oligo(1-(N,N-dimethylamino)pyrrole)s, which are structurally related to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Yamanoi et al., 2015).
科学的研究の応用
Anticancer Activity : Some scaffolds based on pyrrolyl-pyridines, including derivatives of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Synthesis of Novel Compounds : Research has been conducted on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, including 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, leading to the synthesis of various novel compounds (Yavari et al., 2006).
Chemical Synthesis and Isomerization : Studies have explored the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile and its reactions with N-acylhydrazines, producing structural isomers and disubstituted dicarbohydrazides (Rudenko et al., 2013).
Synthesis of Bis(pyrrol-2-yl)pyridines : Research has been conducted on the synthesis of various pyridine derivatives, including 2,6-dimethyl-3,5-bis[2-(1-vinylpyrrol-2-yl)] pyridine, illustrating the broad applicability of reactions for synthesizing diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).
Antioxidant Activity : Certain pyrrolyl selenolopyridine compounds, derived from 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown remarkable antioxidant activity (Zaki et al., 2017).
Synthesis of Anthelmintic Compounds : 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for potential use as anthelmintic (anti-parasitic) agents (Jeschke et al., 2005).
Development of Organic Compounds : The synthesis and characterization of organic compounds, including those with N,O tridentate ligands, have been explored using 2,6-dimethyl pyridine as a starting material (Xiao-jion, 2014).
Catalytic Synthesis : Ionic liquids have been used as catalysts in the synthesis of derivatives of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, showcasing the use of this compound in advanced synthesis techniques (Liu et al., 2018).
Selective Poisoning of Bronsted Sites in Zeolites : 2,6-Dimethylpyridine has been used in the study of selective poisoning of Bronsted sites on synthetic Y zeolites, indicating its use in materials science and catalysis (Jacobs & Heylen, 1974).
将来の方向性
特性
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBRNVWAHUQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612737 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1255099-47-8 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



